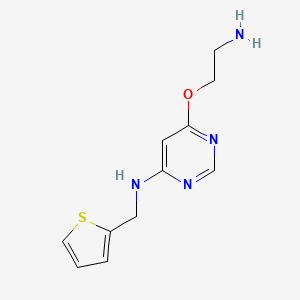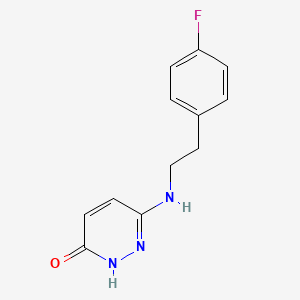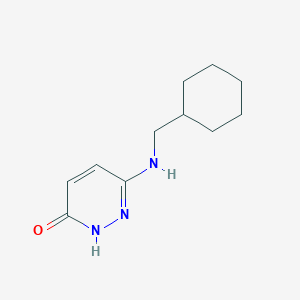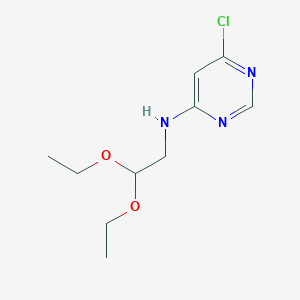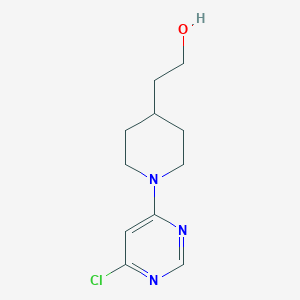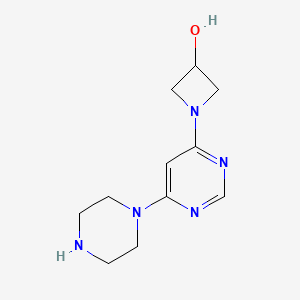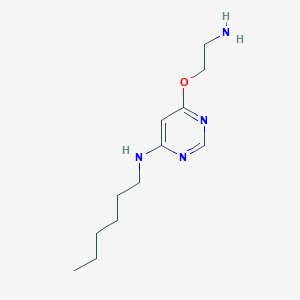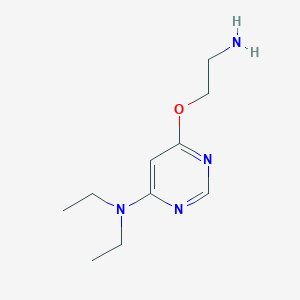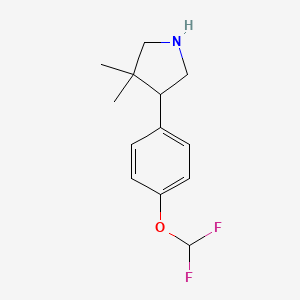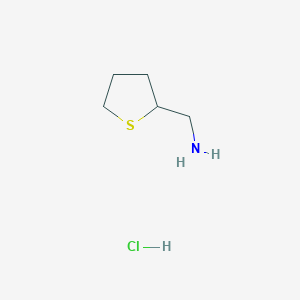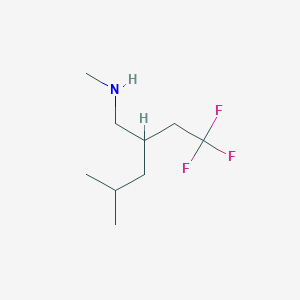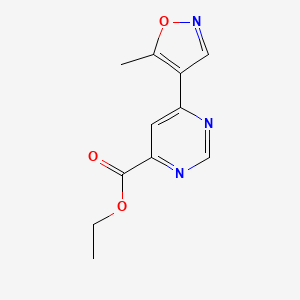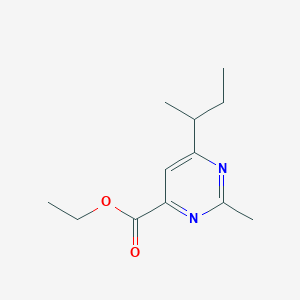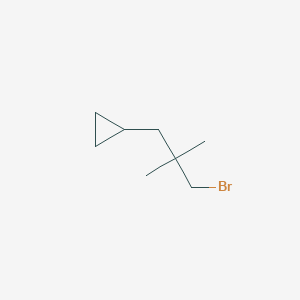
(3-Bromo-2,2-dimethylpropyl)cyclopropane
説明
“(3-Bromo-2,2-dimethylpropyl)cyclopropane” is a cyclopropane derivative with a bromine atom and a 2,2-dimethylpropyl group attached . Its molecular formula is C8H15Br .
Molecular Structure Analysis
The compound contains a three-membered cyclopropane ring, which is known for its ring strain and reactivity. The bromine atom and the 2,2-dimethylpropyl group are likely to influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “(3-Bromo-2,2-dimethylpropyl)cyclopropane”, properties such as boiling point, melting point, and solubility would be influenced by factors like the size of the molecule, the presence of the bromine atom, and the cyclopropane ring .科学的研究の応用
Cyclopropane Derivatives Synthesis
Cyclopropane derivatives are synthesized through a variety of reactions, demonstrating the chemical versatility of compounds like (3-Bromo-2,2-dimethylpropyl)cyclopropane. In one study, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, including compounds structurally related to (3-Bromo-2,2-dimethylpropyl)cyclopropane, were used to efficiently synthesize methylenecyclopropane-1,1-dicarboxylates and polysubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, an enantioselective cyclopropanation to spirocyclopropanes was achieved through the reaction of arylidene-1,3-indandiones and dimethyl bromomalonate, showcasing the use of similar compounds in precise, asymmetric synthesis (Russo, Meninno, Tedesco, & Lattanzi, 2011).
Nucleophilic Substitution and Cyclopropane Formation
Nucleophilic substitution reactions involving compounds like (3-Bromo-2,2-dimethylpropyl)cyclopropane can lead to the formation of cyclopropane derivatives. For instance, dimethyl 2-bromo-2-methylpropylidenemalonate reacts with sodium methoxide or potassium cyanide in methanol to produce cyclopropane derivatives, indicating a substitution reaction with nucleophilic attack at the β-position of the allylic halide (Kolsaker & Storesund, 1972).
Biological Activity and Cyclopropane Derivatives
Cyclopropane derivatives, akin to (3-Bromo-2,2-dimethylpropyl)cyclopropane, have been used as leading compounds due to their biological activity. For example, cyclopropanecarboxylic acid and 2,2-dimethyl cyclopropanecarboxylic acid were utilized to synthesize N-substituted cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, with some compounds exhibiting excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Cyclopropane Ring Opening and Inhibitory Effects
The reactivity of cyclopropane rings, similar to those in (3-Bromo-2,2-dimethylpropyl)cyclopropane, is also a subject of interest in scientific research. For example, ring opening of cyclopropane was observed in reactions with bromine, leading to the synthesis of various esters, alcohols, and acids. Some derivatives showed effective inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, highlighting potential therapeutic applications (Boztaş et al., 2019).
Cyclopropane Synthesis via C-H Activation
Innovative methods for cyclopropane synthesis are also explored using compounds structurally related to (3-Bromo-2,2-dimethylpropyl)cyclopropane. A novel route was described where 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines are converted into 1,3-diiodide derivatives through Pd-catalyzed sequential C-H activation, followed by radical cyclization to form cyclopropane derivatives (Giri, Wasa, Breazzano, & Yu, 2006).
特性
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,6-9)5-7-3-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZPDAOUBUEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,2-dimethylpropyl)cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
